

# basic introduction to ATTO 488 fluorescent labels

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## Compound of Interest

Compound Name: ATTO 488 carboxylic acid

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An In-depth Technical Guide to ATTO 488 Fluorescent Labels

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 is a high-performance fluorescent dye belonging to the rhodamine family.<sup>[1]</sup> It is characterized by its exceptional water solubility, strong absorption, and high fluorescence quantum yield, making it a versatile tool in various life science and drug discovery applications.<sup>[2][3][4][5]</sup> This guide provides a comprehensive overview of ATTO 488's technical specifications, detailed labeling protocols, and its applications in modern research.

## Core Spectroscopic and Photophysical Properties

ATTO 488 exhibits a strong absorption maximum around 501 nm and an emission maximum at approximately 523 nm, placing its fluorescence in the green region of the visible spectrum.<sup>[6][7]</sup> This makes it ideally suited for excitation with the common 488 nm laser line of argon-ion lasers.<sup>[2][3][4][5]</sup> The dye is known for its high photostability and a fluorescence quantum yield of about 80%.<sup>[3][7][9]</sup> These properties, combined with a fluorescence lifetime of approximately 4.1 nanoseconds, contribute to its suitability for demanding applications such as single-molecule detection and high-resolution microscopy.<sup>[3][7][10]</sup>

## Quantitative Data Summary

For ease of comparison, the key quantitative data for ATTO 488 are summarized in the table below.

Property	Value	Reference
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	501 nm	[6][7][8]
Maximum Emission Wavelength ( $\lambda_{em}$ )	523 nm	[6][7][8]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$9.0 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[3][7]
Fluorescence Quantum Yield ( $\Phi_f$ )	0.80	[3][7][9]
Fluorescence Lifetime ( $\tau_{fl}$ )	4.1 ns	[3][7]
Correction Factor ( $CF_{280}$ )	0.10	[3][5]

## Experimental Protocols: Antibody Labeling with ATTO 488 NHS Ester

This section provides a detailed methodology for the covalent labeling of proteins, specifically antibodies, using ATTO 488 N-hydroxysuccinimidyl (NHS) ester. The NHS ester functionality reacts efficiently with primary amines, such as the  $\epsilon$ -amino group of lysine residues on the surface of proteins, to form a stable amide bond.[2][3]

### Materials

- Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- ATTO 488 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., Sephadex G-25)
- Collection tubes

## Protocol

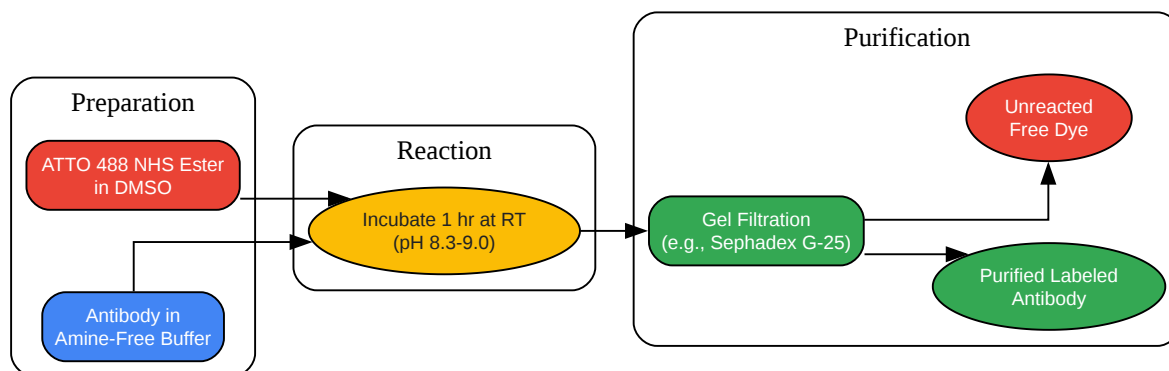
- **Antibody Preparation:** Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA or gelatin.[2] If necessary, dialyze the antibody against 1X PBS, pH 7.2-7.4.[3] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[3]
- **Dye Preparation:** Immediately before use, dissolve the ATTO 488 NHS ester in anhydrous DMSO to create a 10 mM stock solution.[3] Vortex thoroughly to ensure the dye is completely dissolved.[2]
- **Reaction Buffer Adjustment:** Adjust the pH of the antibody solution to  $8.5 \pm 0.5$  by adding the reaction buffer (e.g., 1 M sodium bicarbonate).[3] A common final concentration is 100 mM sodium bicarbonate.[9]
- **Labeling Reaction:** Add a calculated amount of the ATTO 488 NHS ester stock solution to the antibody solution. A starting point is a 10:1 molar ratio of dye to protein.[3] Incubate the reaction for 1 hour at room temperature, protected from light.[2]
- **Purification:** Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[6][11] The first colored band to elute is the labeled antibody.[1]
- **Determination of Degree of Labeling (DOL):**
  - Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and 501 nm ( $A_{501}$ ).
  - Calculate the protein concentration and DOL using the following formulas:
    - Protein Concentration (M) =  $(A_{280} - (A_{501} * CF_{280})) / \epsilon_{\text{protein}}$
    - $DOL = A_{501} / (\epsilon_{\text{dye}} * \text{Protein Concentration (M)})$
    - Where:
      - $CF_{280}$  for ATTO 488 is 0.10.[3][5]
      - $\epsilon_{\text{protein}}$  for IgG is typically  $203,000 \text{ M}^{-1} \text{ cm}^{-1}$ . [2]

- $\epsilon_{\text{dye}}$  for ATTO 488 is  $90,000 \text{ M}^{-1} \text{ cm}^{-1}$ .<sup>[3]</sup>
- Storage: Store the labeled antibody at  $4^{\circ}\text{C}$  for short-term use or at  $-20^{\circ}\text{C}$  in aliquots for long-term storage.<sup>[2]</sup> Avoid repeated freeze-thaw cycles.

## Visualizing Experimental Workflows and Concepts

### Antibody Labeling Workflow

The following diagram illustrates the key steps involved in labeling an antibody with ATTO 488 NHS ester.

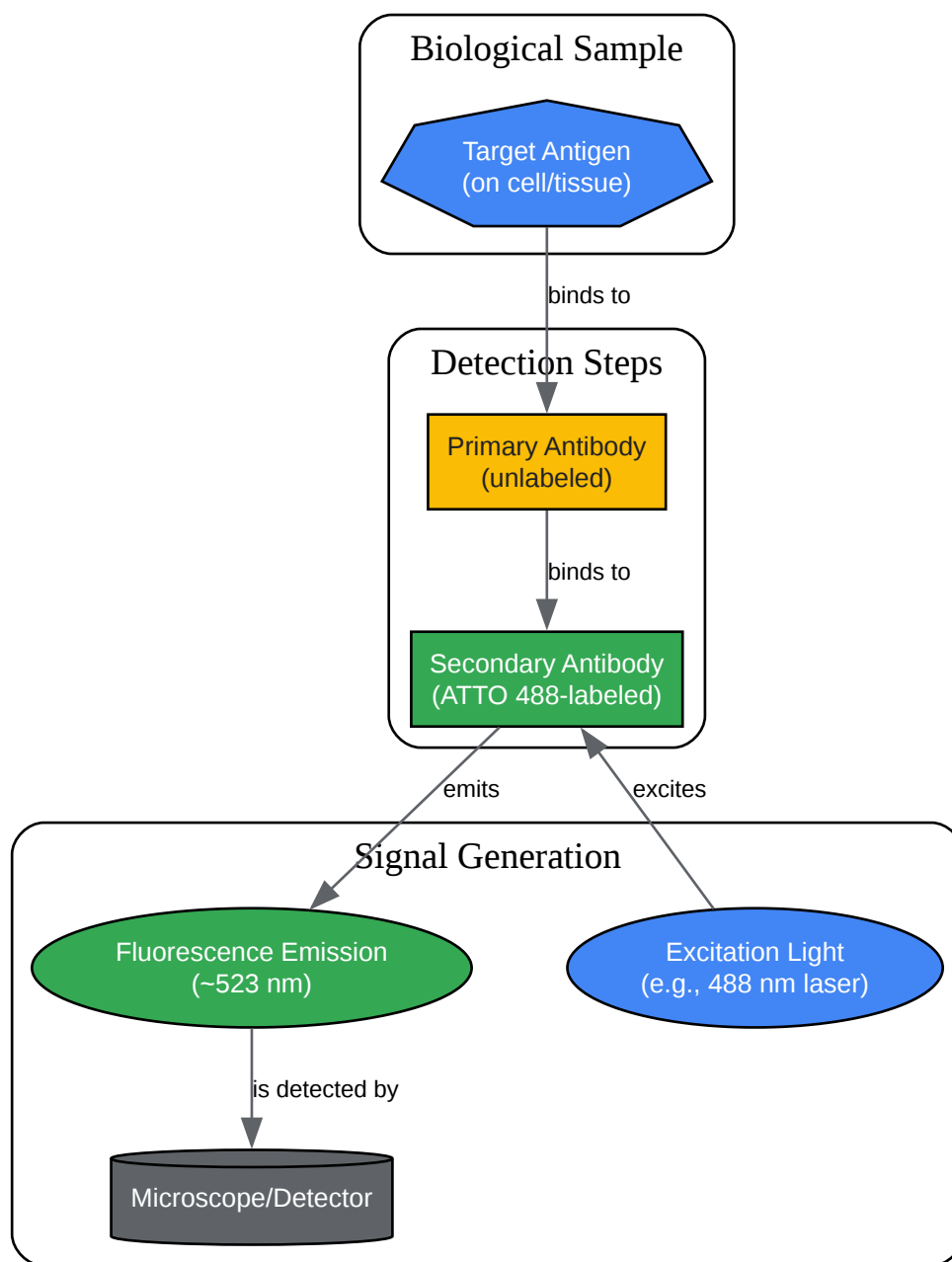


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Caption: Workflow for antibody conjugation with ATTO 488 NHS ester.

## Principle of Immunofluorescence Detection

This diagram outlines the fundamental principle of indirect immunofluorescence, a common application for ATTO 488-labeled antibodies.



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Caption: Indirect immunofluorescence using an ATTO 488-labeled secondary antibody.

## Applications in Research and Drug Development

The superior photophysical properties of ATTO 488 make it a valuable tool in a wide array of applications:

- Fluorescence Microscopy: Including confocal, super-resolution techniques like STED, PALM, and dSTORM, and fluorescence in-situ hybridization (FISH).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Flow Cytometry (FACS): For the identification and sorting of cells based on fluorescent labeling.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Single-Molecule Detection: Its brightness and photostability are critical for observing individual molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[9\]](#)
- Immunoassays: As a robust label for antibodies and other proteins in various assay formats.

In conclusion, ATTO 488 is a reliable and high-performance fluorescent label with well-characterized properties. Its versatility and robustness make it an excellent choice for a broad range of fluorescence-based applications in research and development.

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